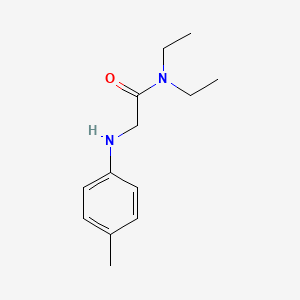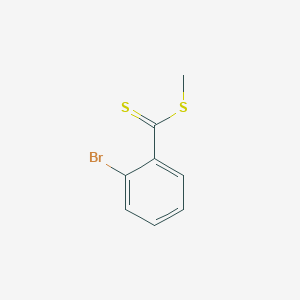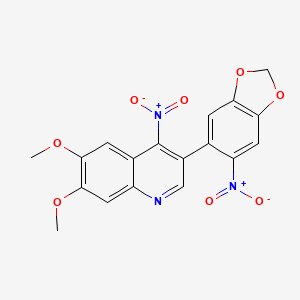
6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline is a complex organic compound with the molecular formula C18H13N3O8 and a molecular weight of 399.31 g/mol . This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy, nitro, and benzodioxole groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit the tyrosine kinase c-Met, which plays a crucial role in cancer cell signaling pathways. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling . This inhibition can lead to reduced cancer cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar compounds to 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline include:
6,7-Dimethoxy-4-anilinoquinolines: These compounds also possess a quinoline core with methoxy groups and have shown potent inhibitory activity against c-Met.
Quinoline, 6,7-dimethoxy-4-(4-nitrophenoxy): This compound is related to cabozantinib and has potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
669769-62-4 |
|---|---|
Molecular Formula |
C18H13N3O8 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
6,7-dimethoxy-4-nitro-3-(6-nitro-1,3-benzodioxol-5-yl)quinoline |
InChI |
InChI=1S/C18H13N3O8/c1-26-14-4-10-12(5-15(14)27-2)19-7-11(18(10)21(24)25)9-3-16-17(29-8-28-16)6-13(9)20(22)23/h3-7H,8H2,1-2H3 |
InChI Key |
GRWXRGAIBNTVTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


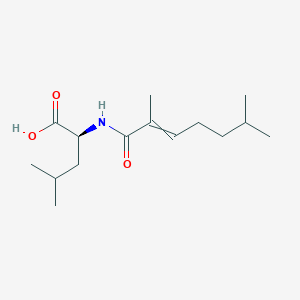
![Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-](/img/structure/B12538725.png)
![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
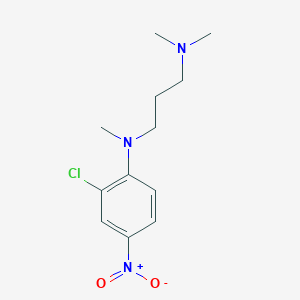



![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
silane](/img/structure/B12538758.png)
![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)

